molecular formula C24H43N7O7 B14220241 L-Leucyl-L-asparaginyl-L-prolyl-L-lysyl-L-alanine CAS No. 823233-13-2

L-Leucyl-L-asparaginyl-L-prolyl-L-lysyl-L-alanine

Cat. No.: B14220241
CAS No.: 823233-13-2
M. Wt: 541.6 g/mol
InChI Key: LZBNICQQJYIBQB-ATIWLJMLSA-N
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Description

L-Leucyl-L-asparaginyl-L-prolyl-L-lysyl-L-alanine is a peptide compound composed of five amino acids: leucine, asparagine, proline, lysine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-asparaginyl-L-prolyl-L-lysyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-asparaginyl-L-prolyl-L-lysyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acids, such as methionine or cysteine, if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

L-Leucyl-L-asparaginyl-L-prolyl-L-lysyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Leucyl-L-asparaginyl-L-prolyl-L-lysyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Leucyl-L-asparaginyl-L-prolyl-L-lysyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct biological activities and potential applications. Its combination of hydrophobic (leucine, alanine) and hydrophilic (asparagine, lysine) residues allows for versatile interactions with various molecular targets.

Properties

CAS No.

823233-13-2

Molecular Formula

C24H43N7O7

Molecular Weight

541.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoic acid

InChI

InChI=1S/C24H43N7O7/c1-13(2)11-15(26)20(33)30-17(12-19(27)32)23(36)31-10-6-8-18(31)22(35)29-16(7-4-5-9-25)21(34)28-14(3)24(37)38/h13-18H,4-12,25-26H2,1-3H3,(H2,27,32)(H,28,34)(H,29,35)(H,30,33)(H,37,38)/t14-,15-,16-,17-,18-/m0/s1

InChI Key

LZBNICQQJYIBQB-ATIWLJMLSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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